3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones . These compounds have been studied for their potential applications in various fields .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar compounds have been synthesized through reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . Another method involved the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray crystallography . The structure is influenced by electronic factors according to DFT calculations .
Chemical Reactions Analysis
In the synthesis of similar compounds, a thermal retro Diels–Alder (RDA) reaction resulted in the target compounds as single products .
Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and structural characterization of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold, showcasing methods for creating derivatives with potential antibacterial activities. For instance, Lahmidi et al. (2019) synthesized a derivative of pyrimidine, characterized by X-ray diffraction and spectroscopic techniques, and evaluated its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
Antimicrobial Activities
The antimicrobial properties of compounds related to 3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been a significant focus. Hossain and Bhuiyan (2009) reported the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives, indicating the potential for these compounds to serve as effective antimicrobial agents (Hossain & Bhuiyan, 2009).
Antitumor Activities
Research into the antitumor activities of derivatives of this compound class has also been explored. Islam, Ashida, and Nagamatsu (2008) prepared 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and evaluated their antitumor activities, finding moderate antiviral and antitumor activities in some of the synthesized compounds (Islam, Ashida, & Nagamatsu, 2008).
Future Directions
Properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-2-4-11-8-13(21)16-14-17-18-15(19(11)14)24-9-10-5-3-6-12(7-10)20(22)23/h3,5-8H,2,4,9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASARKDMRLNIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.